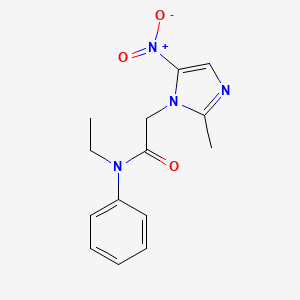

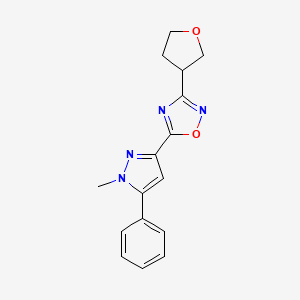

N-ethyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-ethyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide" is a compound that belongs to a class of chemicals with notable biological activities. The interest in such compounds has led to extensive research into their synthesis, structure, and properties to explore potential applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of similar compounds involves various chemical strategies aimed at introducing functional groups that confer the desired biological activities. For instance, a study on the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors illustrates the approach to modifying molecular structures to enhance solubility and potency for therapeutic potential (Shukla et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets. Studies have employed techniques like X-ray crystallography to elucidate the structure of related compounds, which is essential for drug design and synthesis optimization.

Chemical Reactions and Properties

The reactivity of "N-ethyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide" analogs with various agents can reveal insights into potential biological pathways. The synthesis and evaluation of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives for their anticonvulsant activity are examples of how chemical modifications can influence biological effects (Aktürk et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a significant role in the development of these compounds for various applications. Studies focused on the synthesis and characterization of related compounds aim to optimize these properties for enhanced efficacy and application potential.

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions and with various chemicals, are fundamental for understanding the scope of applications for these compounds. Research into the synthesis and antimicrobial activities of derivatives highlights the exploration of chemical properties to target specific biological functions (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

- Research has focused on the synthesis of derivatives of N-ethyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide and similar compounds, exploring their anticonvulsant activities. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives were synthesized and evaluated against seizures induced by maximal electroshock (MES), identifying compounds with significant anticonvulsant activity (Aktürk et al., 2002).

Antifungal Agents

- A series of compounds related to N-ethyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide were designed, synthesized, and evaluated for their antifungal activities. These studies aimed to develop new treatments for drug-resistant fungal infections, showing significant activity against Candida species. The design and synthesis of these compounds involve detailed pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies to ascertain their efficacy and safety profiles (Altındağ et al., 2017).

Anticancer Agents

- Investigations into the anticancer properties of derivatives related to N-ethyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide have also been conducted. These studies involve the synthesis of novel compounds and evaluation of their anticancer activity against various cancer cell lines, aiming to identify potential therapeutic agents with effective anticancer properties (Shukla et al., 2012).

Antioxidant Activity

- Research into the antioxidant activities of compounds structurally similar to N-ethyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-phenylacetamide has been carried out, with studies focusing on their potential health benefits and therapeutic applications. These studies highlight the importance of understanding the antioxidant properties of such compounds, which could contribute to their therapeutic efficacy in various oxidative stress-related conditions (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-ethyl-2-(2-methyl-5-nitroimidazol-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-3-16(12-7-5-4-6-8-12)14(19)10-17-11(2)15-9-13(17)18(20)21/h4-9H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDSWDZCJBCUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C(=NC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5518131.png)

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)

![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)

![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)